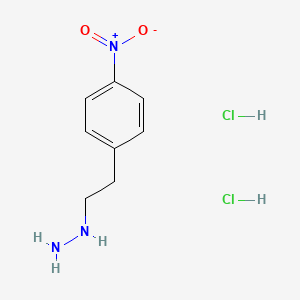
(4-Nitrophenethyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3O2 and a molecular weight of 254.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Nitrophenethyl)hydrazine dihydrochloride typically involves a multi-step synthesis process. One common method starts with aminophenyl sulfonamide as the initial raw material. This compound undergoes a diazo reaction, followed by a reduction reaction and hydrolysis to yield the final product . The reduction reaction is carried out using sodium metabisulfite as the reducing agent at temperatures between 10-35°C and a pH of 5-8 .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulfite for reduction and various acids and bases to control the pH during the reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield various intermediates and final products used in further chemical synthesis .
Scientific Research Applications
(4-Nitrophenethyl)hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a derivatizing agent for carbonyl compounds.
Biology: It exhibits potential anticancer activity and is used in various biological assays.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: It is used in the production of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of (4-Nitrophenethyl)hydrazine dihydrochloride involves its interaction with molecular targets and pathways within cells. It can act as a derivatizing agent, modifying specific functional groups in target molecules . This modification can lead to changes in the biological activity of the target molecules, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine hydrochloride: Similar in structure but differs in specific functional groups and properties.
Phenethylhydrazine: Lacks the nitro group present in (4-Nitrophenethyl)hydrazine dihydrochloride, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific research and industrial applications .
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-10-6-5-7-1-3-8(4-2-7)11(12)13;;/h1-4,10H,5-6,9H2;2*1H |
InChI Key |
YZVDPWQEXWEEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNN)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


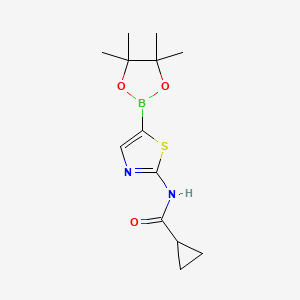
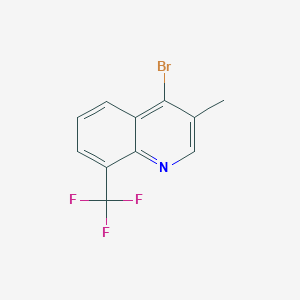
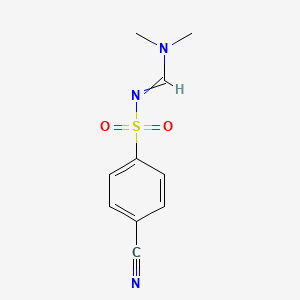
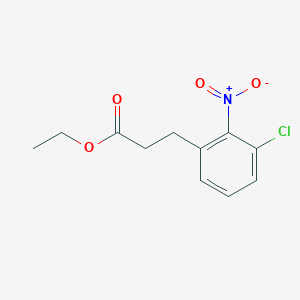
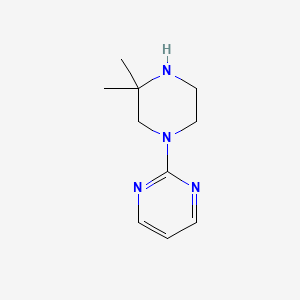
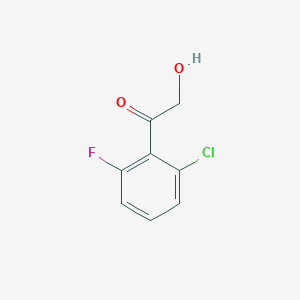
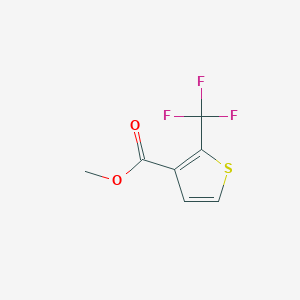
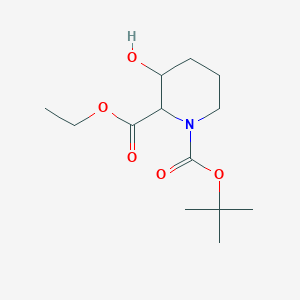
carbohydrazide](/img/structure/B11719748.png)
![6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11719761.png)
![(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11719768.png)
![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
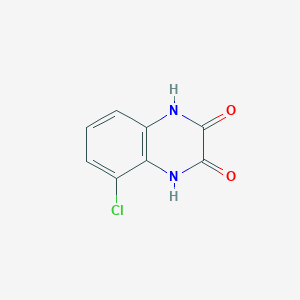
![Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate](/img/structure/B11719781.png)
